Amrinone

描述

Historical Context of Cardiotonic Agent Development

Pioneering Role as a Non-Catecholamine, Non-Glycoside Inotrope

Amrinone emerged as a groundbreaking compound, distinguishing itself as the first agent from the phosphodiesterase (PDE) inhibitor class to achieve clinical application mims.com. It was notably characterized as a "non-glycosidic, non-adrenergic cardiotonic agent" fishersci.pt. Early investigations, such as those conducted by Alousi et al. in 1979, demonstrated this compound's potent and long-acting positive inotropic effects in canine models, showcasing a notable separation between its positive inotropic and chronotropic actions nih.govwikipedia.org. The compound was observed to enhance contractile force and the rate of force development without inducing changes in the duration of the contractile cycle or time-to-peak tension nih.govwikipedia.org. A particularly significant finding was this compound's ability to increase cardiac output specifically in models of failing hearts, rather than in normal, non-failing hearts nih.govwikipedia.org.

Initial clinical studies involving patients with intractable myocardial failure further underscored this compound's therapeutic potential. Intravenous administration of this compound led to a substantial increase in cardiac index (CI) and a reduction in left ventricular filling pressure (LVFP), without eliciting significant alterations in heart rate or mean aortic blood pressure fishersci.pt. The mean endocardial circumferential fiber shortening (mean Vcf), as assessed by echocardiography, also showed an increase fishersci.pt.

The following table summarizes key hemodynamic changes observed in early clinical studies with intravenous this compound in patients with chronic congestive heart failure:

| Hemodynamic Parameter | Baseline (Mean ± SD) | Peak Effect (Mean ± SD) | p-value |

| Cardiac Index (l/min/m²) | 1.84 ± 0.32 | 2.74 ± 0.44 | < 0.001 fishersci.pt |

| Left Ventricular Filling Pressure (mmHg) | 25.8 ± 6.2 | 19.5 ± 6.8 | < 0.05 fishersci.pt |

Influence on Subsequent Novel Cardiotonic Agent Development

The discovery and initial success of this compound, characterized by its unique bipyridine chemical structure, established it as a pivotal lead compound nih.govwikipedia.org. This pioneering role catalyzed widespread research and development efforts across the pharmaceutical industry, leading to the subsequent emergence of a new generation of cardiotonic agents nih.gov. Notable compounds developed following this compound's lead include milrinone (B1677136), enoximone, piroximone, and orprinone, all sharing structural or mechanistic similarities to this compound nih.govwikipedia.org.

Paradigm Shift in Heart Failure Pharmacotherapy Research

Despite the initial enthusiasm surrounding this compound and its derivatives, the long-term clinical outcomes of these novel inotropic agents led to a significant re-evaluation of heart failure pharmacotherapy nih.govmims.com. The Prospective Randomized Milrinone Survival Evaluation (PROMISE) study, for instance, revealed that long-term oral administration of milrinone, a close analogue of this compound, was associated with increased morbidity and mortality in patients suffering from severe chronic heart failure nih.govlipidmaps.org. This unexpected outcome, coupled with similar findings from other inotropic agents, highlighted a crucial limitation: while these drugs could acutely improve hemodynamic parameters, they did not translate into improved long-term survival or clinical outcomes for patients with chronic heart failure nih.govmims.com.

This realization precipitated a profound paradigm shift in the approach to heart failure management nih.govwikipedia.orgfishersci.ca. The focus transitioned from primarily inotropic support to a more comprehensive cardioprotective strategy nih.govwikipedia.org. Modern pharmacotherapy for chronic heart failure now emphasizes agents known to prolong patient lifespan, such as angiotensin-converting enzyme inhibitors, angiotensin II AT1 receptor blockers, beta-adrenergic receptor blockers, and aldosterone (B195564) antagonists nih.govwikipedia.org. Ironically, the clinical trajectory of this compound, by underscoring the complexities and limitations of sustained inotropic therapy, inadvertently played a critical role in shaping the current, more effective, and life-prolonging treatment paradigms for chronic heart failure nih.govwikipedia.org.

Evolution of Understanding Regarding this compound's Mechanism of Action

However, subsequent research clarified that this compound, along with other novel cardiotonic agents in its class, primarily exerts its effects through the inhibition of phosphodiesterase 3 (PDE3) activity nih.govwikipedia.orgwikipedia.orgciteab.compharmakb.comfishersci.ca. PDE3 is an enzyme responsible for the breakdown of cAMP wikipedia.orgwikipedia.orgciteab.compharmakb.comfishersci.cafishersci.canih.gov. By inhibiting PDE3, this compound leads to an increase in intracellular concentrations of cAMP wikipedia.orgwikipedia.orgciteab.compharmakb.comfishersci.cafishersci.canih.gov.

The elevated cAMP then activates the cAMP/protein kinase A (PKA)/Ca2+ pathway nih.govwikipedia.orgwikipedia.org. In cardiac myocytes, the increased cAMP concentration enhances PKA activity, which in turn improves the Ca2+ inward current through L-type Ca2+ channels wikipedia.orgwikipedia.org. This leads to increased calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, ultimately triggering a stronger and more efficient cardiac contraction, thereby producing the positive inotropic effect wikipedia.orgwikipedia.org. In vascular smooth muscle, the rise in cAMP concentrations promotes vasodilation by facilitating calcium uptake into the sarcoplasmic reticulum, which reduces the intracellular calcium available for contraction wikipedia.org. While the core mechanism involves PDE3 inhibition and subsequent cAMP elevation, the precise cascade of events leading to increased cardiac output from this elevated cAMP bioavailability continues to be an area of ongoing research wikipedia.org.

Structure

2D Structure

3D Structure

属性

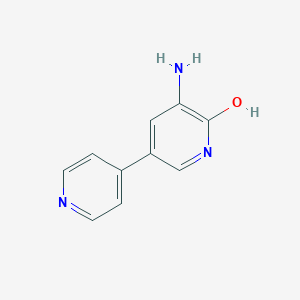

IUPAC Name |

3-amino-5-pyridin-4-yl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLQIBCLLYYYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022603 | |

| Record name | Amrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L | |

| Record name | SID11533005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60719-84-8 | |

| Record name | Amrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inamrinone [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inamrinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amrinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INAMRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

294-297, 295 °C | |

| Record name | Amrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action

Phosphodiesterase Inhibition

Amrinone is classified as a phosphodiesterase inhibitor, meaning it prevents the breakdown of cyclic nucleotides within cells. wikipedia.orgontosight.aitaylorandfrancis.com

Selective Inhibition of Phosphodiesterase 3 (PDE3)

This compound is a selective inhibitor of phosphodiesterase 3 (PDE3). ontosight.aijrespharm.comnih.govnih.gov This enzyme is crucial in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels by hydrolyzing their phosphodiester bonds. wikipedia.orgpicmonic.comahajournals.org PDE3 is a dual-specificity enzyme, with a hydrolysis rate for cAMP that is approximately tenfold higher than for cGMP. researchgate.net

This compound selectively inhibits the phosphodiesterase 3A (PDE3A) isoform. drugbank.comscbt.com PDE3A is particularly active in the cardiovascular system and plays a significant role in regulating cAMP-mediated signaling in the human myocardium, influencing myocardial contractility through pathways involving protein phosphorylation and calcium cycling. jrespharm.comscbt.com this compound binds non-covalently to the active site of PDE3A, altering the enzyme's kinetics and reducing the hydrolysis of cyclic AMP. scbt.com

This compound also acts as a selective inhibitor of the phosphodiesterase 3B (PDE3B) isoform. taylorandfrancis.comscbt.com PDE3B is highly expressed in pancreatic β-cells, where it is estimated to be responsible for the hydrolysis of approximately 70% of cAMP. taylorandfrancis.com Inhibition of PDE3B by this compound in pancreatic islets has been shown to significantly enhance glucose-induced insulin (B600854) secretion. taylorandfrancis.comjpp.krakow.pltandfonline.comnih.gov

This compound demonstrates specific kinetic characteristics in its inhibition of PDE3. Studies have shown that this compound's IC50 (half maximal inhibitory concentration) values for PDE3 inhibition can vary depending on temperature and comparison to other PDE3 inhibitors. For instance, at 34°C and 32°C, this compound exhibited significantly higher IC50 values for PDE3 inhibition compared to milrinone (B1677136), with values of 9.863 ± 1.709 µM and 15.07 ± 1.855 µM, respectively, versus milrinone's 1.771 ± 0.716 µM and 1.302 ± 0.357 µM. frontiersin.org

Table 1: Comparative IC50 Values for PDE3 Inhibition (µM)

| Inhibitor | Temperature (°C) | IC50 (µM) |

| This compound | 34 | 9.863 ± 1.709 frontiersin.org |

| Milrinone | 34 | 1.771 ± 0.716 frontiersin.org |

| This compound | 32 | 15.07 ± 1.855 frontiersin.org |

| Milrinone | 32 | 1.302 ± 0.357 frontiersin.org |

Consequences of PDE3 Inhibition on Cyclic Nucleotides

The inhibition of PDE3 by this compound leads to a direct impact on the intracellular concentrations of cyclic nucleotides, particularly cyclic adenosine monophosphate (cAMP). wikipedia.orgontosight.aitaylorandfrancis.comnih.govpicmonic.com

By inhibiting PDE3, this compound prevents the enzymatic degradation of cAMP, thereby leading to an increase in intracellular cAMP levels. wikipedia.orgontosight.aitaylorandfrancis.comnih.govnih.govpicmonic.comdrugbank.comnih.gov This elevation of cAMP is a primary mechanism through which this compound exerts its effects. In cardiac myocytes, increased cAMP concentration enhances the activity of protein kinase A (PKA), which in turn improves the Ca2+ inward current through L-type Ca2+ channels. This leads to calcium-induced calcium release from the sarcoplasmic reticulum, triggering muscle contraction and resulting in a positive inotropic effect. wikipedia.orgpicmonic.com In vascular smooth muscle, increased cAMP levels facilitate calcium uptake by the sarcoplasmic reticulum, decreasing the calcium available for contraction and leading to vasodilation. wikipedia.orgpicmonic.com In pancreatic β-cells, the increase in intracellular cAMP concentration due to PDE3B inhibition is associated with the potentiation of insulin secretion. taylorandfrancis.comjpp.krakow.pltandfonline.comnih.gov

Compound Names and PubChem CIDs

Intracellular Signaling Cascade Modulation

The primary mechanism by which this compound modulates intracellular signaling cascades is through its inhibitory action on PDE3, which significantly impacts cAMP-dependent pathways and calcium homeostasis in cardiomyocytes.

This compound selectively inhibits phosphodiesterase 3 (PDE3), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). wikipedia.orgahajournals.orgnih.govdrugbank.comxn--80aabqbqbnift4db.xn--p1aimhmedical.comnih.govebi.ac.ukmims.commedscape.compediatriconcall.comwikiwand.comdrugbank.comwikipedia.orgnih.gov By inhibiting PDE3, this compound prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP concentrations within cardiac myocytes. wikipedia.orgnih.govmhmedical.comnih.govmims.commedscape.compediatriconcall.comwikiwand.comnih.gov Elevated levels of cAMP subsequently activate Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. wikipedia.orgahajournals.orgxn--80aabqbqbnift4db.xn--p1aimhmedical.comnih.govebi.ac.ukwikiwand.comnih.govwikipedia.orgoup.comahajournals.org PKA is typically inactive as a tetrameric holoenzyme, but the binding of cAMP causes the dissociation of its regulatory and catalytic subunits, thereby enabling the catalytic units to phosphorylate substrate proteins. wikipedia.org This activation of PKA is crucial for the downstream effects of this compound on cardiac function, as PKA phosphorylates various functional proteins involved in regulating calcium signaling and contractile processes. ahajournals.orgnih.govwikipedia.orgoup.comahajournals.org

The increased intracellular cAMP and subsequent activation of PKA by this compound significantly influence calcium dynamics within cardiomyocytes, leading to enhanced cardiac contractility. wikipedia.orgahajournals.orgnih.govdrugbank.comxn--80aabqbqbnift4db.xn--p1ainih.govebi.ac.ukwikiwand.comoup.comahajournals.org

This compound enhances high-gain calcium-induced calcium release (CICR) in cardiomyocytes. wikipedia.orgxn--80aabqbqbnift4db.xn--p1aiebi.ac.ukwikiwand.com This positive inotropic effect is mediated by the selective enhancement of CICR, which contributes to myocyte contraction through phosphorylation via cAMP-dependent protein kinase A (PKA) and Ca2+-calmodulin kinase pathways. wikipedia.orgxn--80aabqbqbnift4db.xn--p1aiebi.ac.uk The process involves calcium entry through L-type calcium channels, which then triggers a much larger mobilization of calcium from the sarcoplasmic reticulum (SR) store via ryanodine (B192298) receptors (RyR2). nih.govoup.comahajournals.org

Activation of PKA by this compound improves the inward calcium current through L-type calcium channels (voltage-gated calcium channels) located on the sarcolemma of cardiomyocytes. wikipedia.orgmhmedical.comnih.govwikiwand.comoup.comahajournals.org This leads to an increase in the influx of extracellular calcium into the cardiac cell, providing the initial trigger for muscle contraction. nih.govdrugbank.commhmedical.comnih.govahajournals.orgresearchgate.net

Furthermore, PKA activation by this compound leads to the phosphorylation and deactivation of phospholamban (PLB). wikipedia.orgnih.govoup.comahajournals.org Phospholamban typically inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which is responsible for pumping calcium back into the sarcoplasmic reticulum. wikipedia.orgnih.govoup.com The deactivation of phospholamban removes this inhibition, thereby enhancing the rate of calcium uptake into the sarcoplasmic reticulum by SERCA. wikipedia.orgnih.govoup.comahajournals.orgresearchgate.net This accelerated calcium reuptake into the SR contributes to a faster rate of myocardial relaxation, known as the lusitropic effect. wikipedia.orgnih.govoup.comahajournals.orgresearchgate.net

Data Tables

Research has provided quantitative data on this compound's effects on phosphodiesterase enzymes and cyclic nucleotide efflux.

Table 1: this compound's IC50 and Ki Values for PDE Inhibition and Cyclic Nucleotide Efflux at 37°C

| Target/Effect | IC50 (µM) | Ki (µM) |

| PDE3 Inhibition | N/A | N/A |

| PDE5 Inhibition | Significantly higher than PDE3 | Significantly higher than PDE3 |

| cAMP Efflux Inhibition | No significant difference (37°C vs. 28°C) | No significant difference (37°C vs. 28°C) |

| cGMP Efflux Inhibition | Lower concentrations (normothermic conditions) | N/A |

Table 2: Comparative Potency of Phosphodiesterase Inhibitors

| Compound | Potency (relative to this compound for high-affinity cAMP PDE inhibition) |

| This compound | 1x |

| Milrinone | 40x more potent |

| Theophylline | Less potent than Milrinone |

| Caffeine | Less potent than Theophylline |

| Isobutylmethylxanthine | More potent than Milrinone |

Note: This table highlights the comparative potency of this compound against other phosphodiesterase inhibitors, specifically concerning high-affinity cAMP phosphodiesterase inhibition. nih.gov

Calcium Homeostasis Regulation in Cardiomyocytes

Potential Involvement of Sodium-Dependent Pathways

This compound's mechanism of action is linked to alterations in extracellular and intracellular calcium balance, potentially involving a sodium-dependent pathway, likely mediated by increased levels of tissue cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov Research on dog erythrocytes has demonstrated that this compound stimulates net calcium uptake, specifically influencing calcium influx rather than efflux. nih.gov This effect is notably enhanced when cells are in low sodium environments and is abolished by increasing external sodium or decreasing intracellular sodium, suggesting that this compound potentiates passive calcium entry through a sodium-dependent mechanism. nih.gov If calcium movement in myocardial sarcolemma mirrors that in dog erythrocytes, this sodium-dependent pathway could elucidate this compound's inotropic effect by elevating intracellular calcium concentrations. nih.gov However, studies investigating this compound's inhibitory effect on stimulated bone resorption, while consistent with blocking a Na+-Ca++ exchange, yielded inconclusive results regarding the effects of altering medium sodium concentration, indicating that sodium-independent effects on calcium transport cannot be entirely ruled out. nih.gov Unlike digoxin, this compound does not inhibit sodium-potassium adenosine tri-phosphatase activity. pediatriconcall.com

Effects on Protein Phosphorylation

This compound has been shown to increase contractions initiated by high-gain calcium-induced calcium release (CICR) in normal myocytes. researchgate.netwikipedia.org The positive inotropic effect of this compound is mediated by the selective enhancement of high-gain CICR, which contributes to myocyte contraction through phosphorylation via cAMP-dependent protein kinase A (PKA) and Ca2+ calmodulin kinase pathways. wikipedia.orgxn--80aabqbqbnift4db.xn--p1ai The increase in intracellular cAMP levels, resulting from PDE3 inhibition, leads to the activation of PKA. picmonic.com PKA, in turn, phosphorylates and deactivates phospholambans, which are inhibitors of SERCA (sarcoplasmic reticulum Ca2+-ATPase). wikipedia.org This phosphorylation facilitates the removal of Ca2+ from the cytoplasm and its storage back into the sarcoplasmic reticulum, thereby promoting arterial relaxation, also known as a lusitropic effect. wikipedia.org

Studies in hamster hearts with moderate heart failure indicated that this compound, both alone and in combination with dobutamine (B195870), significantly increased developed pressure, and the phosphorylation potential also increased significantly. ahajournals.org In advanced heart failure, while this compound and this compound plus dobutamine increased developed pressure, only this compound alone significantly improved the phosphorylation potential. ahajournals.org The cAMP-mediated positive inotropic effect of this compound can be inhibited by the muscarinic receptor agonist carbachol. This inhibition occurs through actions at multiple sites, including the lowering of cAMP via inhibition of adenylyl cyclase, stimulation of PDE2 by cyclic GMP, inhibition of protein kinase A, and activation of phosphatase. ahajournals.org Furthermore, the increase in Ca2+ transients induced by this compound is abolished by muscarinic receptor agonists. ahajournals.org

Molecular Interactions and Structural Insights

Molecular Docking Simulations with PDE3B

This compound functions as a selective inhibitor of phosphodiesterase 3 (PDE3), a key enzyme in the regulation of cyclic nucleotide levels. researchgate.netwikipedia.orgnih.govioffe.ruresearchgate.netwmcloud.orgdrugbank.comearthlinepublishers.compediatriconcall.com Molecular docking simulations have been conducted to elucidate this compound's influence on cAMP enhancement and its primary binding interactions with PDE3B. ioffe.ruresearchgate.netiku.edu.trsciencegate.appresearchgate.net PDE3B is predominantly localized within the T tubules, which are invaginations of the plasma membrane in cardiac myocytes. mdpi.com This isoform of PDE3 is primarily implicated in the regulation of cellular metabolism, distinguishing its role from that of PDE3A, which is more involved in contractility. mdpi.com this compound's inhibitory action involves non-covalent binding to the active site of PDE3A, thereby altering the enzyme's kinetics and reducing the hydrolysis of cyclic AMP, leading to enhanced intracellular concentrations. scbt.com The catalytic domain of PDE3A shares a high degree of conservation with PDE3B. mdpi.com

Binding Affinity with Other Proteins and Receptors

Molecular docking simulations have provided insights into this compound's binding affinities with various proteins and receptors beyond PDE3. This compound has demonstrated strong binding affinity to integrins α5β1 and αIIbβ3, with a Delta G of -6.6 kcal/mol for both. ioffe.ruresearchgate.netiku.edu.tr Additionally, it exhibits a strong binding affinity to DNA, with a Delta G of -6.5 kcal/mol. ioffe.ruresearchgate.netiku.edu.tr These observed binding affinities have been correlated with this compound's potential anticancer activity. ioffe.ruresearchgate.netiku.edu.tr Docking simulations have also been utilized to investigate the interaction between this compound and various Cytochrome P450s (CYPs), including CYP1A2, CYP2C9, and CYP2C19, given their critical role as phase I metabolizing enzymes. ioffe.ruresearchgate.netiku.edu.tr Furthermore, molecular docking analysis suggests that this compound exhibits acceptable binding features with the BRCA1 protein. researchgate.net

Table 1: this compound Binding Affinities from Molecular Docking Simulations

| Target Protein/Molecule | Binding Affinity (Delta G, kcal/mol) | Associated Activity/Role | Source |

| Integrin α5β1 | -6.6 | Potential anticancer | ioffe.ruresearchgate.netiku.edu.tr |

| Integrin αIIbβ3 | -6.6 | Potential anticancer | ioffe.ruresearchgate.netiku.edu.tr |

| DNA | -6.5 | Potential anticancer | ioffe.ruresearchgate.netiku.edu.tr |

| PDE3B | Not specified, but main binding interactions elucidated | cAMP enhancement, metabolism regulation | ioffe.ruresearchgate.netiku.edu.trsciencegate.appresearchgate.netmdpi.com |

| PDE3A | Binds non-covalently to active site, alters kinetics | cAMP enhancement, contractility regulation | scbt.com |

| Cytochrome P450s (CYP1A2, CYP2C9, CYP2C19) | Investigated for metabolic interactions | Phase I metabolism | ioffe.ruresearchgate.netiku.edu.tr |

| BRCA1 protein | Acceptable binding features | Tumor suppression | researchgate.net |

Tautomeric Forms and Calcium Cation Interaction

This compound is known to exist in various tautomeric forms. researchgate.netearthlinepublishers.comgoogle.comgoogle.compharmatutor.org Computational studies, employing Density Functional Theory (DFT), have extensively investigated the conformational features and properties of this compound and its tautomers. researchgate.netearthlinepublishers.com These computational analyses have also extended to explore the interaction between these tautomeric forms and calcium cations. researchgate.netearthlinepublishers.com The findings indicate that all identified tautomers of this compound, as well as their complexes formed with calcium cations, maintain electronic and structural stability. researchgate.netearthlinepublishers.com Furthermore, when dissolved in water, this compound can readily convert into its enolate form, a transformation that enhances its solubility and absorption. pharmatutor.org The phenomenon of keto-enol tautomerism is significant, as it can lead to the formation of 6-membered heterocycles that structurally resemble cardiotonic drugs, including this compound. rsc.org A related compound, milrinone, also exhibits multiple tautomeric structures, specifically enol, keto, anion, and cation forms, whose existence is influenced by factors such as solvent polarity, light, and pH. nih.gov For milrinone, both the keto and cationic structures are considered to be the active forms of the inotropic agent. nih.gov

Table 2: this compound Tautomeric Forms and Interaction with Calcium Cation

| Feature | Description | Source |

| Tautomeric Forms | Exists in various tautomeric forms, including enolate. | researchgate.netearthlinepublishers.comgoogle.comgoogle.compharmatutor.org |

| Computational Studies | DFT studies confirm electronic and structural stability of tautomers. | researchgate.netearthlinepublishers.com |

| Calcium Cation Interaction | Tautomers and their complexes with calcium cation are electronically and structurally stable. | researchgate.netearthlinepublishers.com |

| Enolate Formation | Conversion to enolate form in water enhances solubility and absorption. | pharmatutor.org |

| Keto-Enol Tautomerism | Can lead to formation of 6-membered heterocycles resembling cardiotonic drugs. | rsc.org |

Pharmacodynamics and Cardiovascular Effects

Positive Inotropic Effects

Amrinone exerts a significant positive inotropic effect, enhancing the contractile force of the myocardium wikipedia.orgdrugbank.compatsnap.compediatriconcall.commims.comahajournals.orgnih.gov. This action is crucial in conditions like heart failure, where myocardial pumping efficiency is compromised patsnap.com. The increase in cAMP within cardiac myocytes, due to PDE3 inhibition, activates protein kinase A (PKA) wikipedia.orgpatsnap.com. PKA then phosphorylates proteins that facilitate calcium influx into the cells, predominantly through L-type calcium channels, leading to increased intracellular calcium concentrations and subsequently stronger myocardial contractions wikipedia.orgpatsnap.com.

Impact on Myocardial Contractility

This compound directly enhances myocardial contractility, a key aspect of its positive inotropic action wikipedia.orgmims.comahajournals.orgnih.govnih.gov. Studies have shown that this compound increases contractile force and the rate of force development in isolated cardiac muscle preparations ahajournals.orgnih.gov. For instance, in conscious dogs, this compound significantly increased myocardial contractility in a dose-dependent manner nih.gov. This improvement in contractility contributes to enhanced cardiac performance nih.govnih.gov.

Effects on Left Ventricular dP/dtmax

Left ventricular dP/dtmax, a sensitive index of myocardial contractility, is consistently augmented by this compound administration nih.govahajournals.orgmendeley.com. In anesthetized dogs, intravenous administration of this compound has been shown to cause significant increases in left ventricular dP/dtmax nih.govahajournals.org. For example, studies in unanesthetized dogs demonstrated dose-dependent increases in left ventricular dP/dtmax with this compound infusion ahajournals.org. One study reported a 57% increase in dP/dtmax within 45 minutes after oral administration of 10 mg/kg this compound in unanesthetized dogs ahajournals.org. Another study in dogs with ischemic left ventricular failure observed an increase in peak positive dP/dt from 1,264 ± 241 to 1,800 ± 458 mm Hg·s⁻¹ (p < 0.05) following this compound administration nih.gov.

However, it is important to note that some studies, particularly in patients with impaired left ventricular function, have reported no significant change in max dP/dt, suggesting that the beneficial hemodynamic effects in these cases might be primarily attributable to vasodilation rather than a direct positive inotropic effect on contractility indices nih.govbmj.com.

Table 1: Effects of this compound on Left Ventricular dP/dtmax

| Study Population | This compound Dose/Route | Baseline dP/dtmax (Mean ± SD/SEM) | Post-Amrinone dP/dtmax (Mean ± SD/SEM) | Change (%) | p-value | Reference |

| Anesthetized Dogs | 1.0 mg/kg IV | Not specified | Significant increase | Not specified | Not specified | nih.gov |

| Unanesthetized Dogs | 80 µg/kg/min IV infusion | Not specified | 62% increase | 62% | Not specified | ahajournals.org |

| Unanesthetized Dogs | 10 mg/kg oral | Not specified | 57% increase | 57% | Not specified | ahajournals.org |

| Dogs with ischemic LV failure | Bolus + infusion IV | 1,264 ± 241 mm Hg·s⁻¹ | 1,800 ± 458 mm Hg·s⁻¹ | ~42% | < 0.05 | nih.gov |

| Conscious Instrumented Dogs | Dose-dependent | 65 ± 8 mmHg | 108 ± 10 mmHg (high dose) | ~66% | Significant | nih.gov |

Cardiac Output and Stroke Volume Augmentation

This compound significantly augments cardiac output (CO) and stroke volume (SV), which are critical for improving cardiac performance in heart failure wikipedia.orgpatsnap.commims.comnih.govcore.ac.uknih.govdovepress.comnih.gov. The increase in myocardial contractility, coupled with its vasodilatory effects, contributes to this augmentation patsnap.comnih.gov. Intravenous administration of this compound has been shown to increase CO and SV while concurrently reducing left ventricular filling pressure wikipedia.org. In patients with severe congestive heart failure, this compound rapidly improves cardiac performance by increasing cardiac output nih.govcore.ac.uk. For example, oral this compound administration in patients with heart failure resulted in a peak increase in cardiac output of 40% core.ac.uk.

Table 2: Effects of this compound on Cardiac Output and Stroke Volume

| Parameter | Baseline (Mean ± SD/SEM) | Post-Amrinone (Mean ± SD/SEM) | Change (%) | p-value | Reference |

| Cardiac Output (L/min) in dogs with LV failure | 1.62 ± 0.50 | 2.19 ± 0.52 | ~35% increase | < 0.05 | nih.gov |

| Cardiac Output (L/min/m²) in CHF patients (oral) | Not specified | 40% increase (peak) | 40% | < 0.001 | core.ac.uk |

| Stroke Volume (ml) during exercise in CHF patients | 38.7 ± 9.5 | 46.7 ± 9.8 (at equivalent time) | ~21% increase | < 0.05 | ahajournals.org |

| Cardiac Index (L/min/m²) in CHF patients (IV) | 3.04 ± 0.67 (dobutamine alone) | 3.56 ± 0.78 (dobutamine + this compound) | ~17% increase | < 0.01 | ahajournals.org |

Oxygen Consumption and Myocardial Efficiency

The effects of this compound on myocardial oxygen consumption (MVO2) and efficiency are complex and have been a subject of research nih.govbmj.comnih.govnih.govekja.orgtaylorandfrancis.comnih.govahajournals.orgjacc.org. While positive inotropic agents can sometimes increase MVO2, this compound's combined inotropic and vasodilatory actions can lead to a more favorable balance. Myocardial oxygen consumption has been observed to decline concomitantly with a decrease in systolic wall tension, even with increased contractility nih.govnih.gov. This suggests that the reduction in ventricular wall tension can offset the oxygen demand associated with increased contractility, leading to an improved myocardial oxygen balance nih.gov. Studies on isolated guinea-pig hearts showed that this compound increased oxygen consumption but did not alter myocardial efficiency nih.gov. In patients with cardiac failure, this compound increased left ventricular efficiency bmj.com. The improvement in myocardial contractility did not cause a comparable increase in myocardial oxygen consumption in some studies, indicating that due to the unloading of the heart, this compound did not induce a significant and prolonged augmentation of myocardial oxygen demand nih.gov.

Vasodilatory Properties

Reduction of Systemic Vascular Resistance (Afterload)

A crucial aspect of this compound's vasodilatory action is its ability to reduce systemic vascular resistance (SVR), thereby decreasing afterload patsnap.compediatriconcall.commims.comnih.govnih.govnih.govdovepress.comnih.govmedscape.com. Afterload is the resistance the heart must overcome to eject blood during systole patsnap.com. By reducing SVR, this compound eases the workload on the heart, allowing for more efficient ejection of blood and contributing to increased cardiac output and stroke volume patsnap.comdovepress.comnih.gov. This reduction in afterload is a primary mechanism by which this compound improves cardiac performance, particularly in patients with congestive heart failure nih.govnih.gov. Studies have shown that this compound causes a significant decrease in systemic vascular resistance nih.govnih.govresearchgate.net. For instance, a 35% decrease in systemic vascular resistance was observed with intravenous this compound administration in doses that caused an almost 50% increase in cardiac index researchgate.net.

Table 3: Effects of this compound on Systemic Vascular Resistance (SVR)

| Study Population | This compound Dose/Route | Baseline SVR (Mean ± SD/SEM) | Post-Amrinone SVR (Mean ± SD/SEM) | Change (%) | Reference |

| Patients with impaired LV function | 1.5-3.5 mg/kg IV | Not specified | Significant reduction | Not specified | nih.gov |

| Patients with left ventricular failure | Not specified | Not specified | Decrease | Not specified | nih.gov |

| Patients with impaired LV function | Doses causing ~50% increase in CI | Not specified | 35% decrease | 35% | researchgate.net |

| Patients with pulmonary hypertension | 1.0 mg/kg bolus + 7.5 mcg/kg/min infusion | Not specified | Decrease | Not specified | ekja.org |

| CHF patients (dobutamine + this compound) | Various doses | Not specified | Lower than dobutamine (B195870) alone | Not specified | ahajournals.org |

Decrease in Left Ventricular Filling Pressure (Preload)

This compound effectively reduces left ventricular filling pressure, which is a key determinant of preload. wikipedia.orgnih.govwikidoc.org This reduction contributes to improved cardiac performance, particularly in patients with congestive heart failure. nih.gov Studies have shown that intravenous administration of this compound can significantly decrease the filling pressure of the left ventricle. wikidoc.org For instance, a study involving patients given an average unit dose of oral this compound observed a peak decrease in pulmonary wedge pressure of 33 ± 12% two hours after administration. core.ac.uk In some cases, a marked decrease in filling pressure to less than 14 mm Hg was observed, even with a simultaneous increase in cardiac output. core.ac.uk

Relaxant Effect on Vascular Smooth Muscle

This compound exerts a relaxant effect on vascular smooth muscle, leading to vasodilation. wikipedia.orgpatsnap.commedicaldialogues.in This effect is primarily mediated by the inhibition of PDE3, which prevents the degradation of cAMP in vascular smooth muscle cells. wikipedia.org The resulting increase in cAMP facilitates calcium uptake by the sarcoplasmic reticulum, decreasing the calcium available for contraction and thereby promoting vasodilation. wikipedia.org this compound's vasodilatory actions encompass both arterial and venous vessels, contributing to a reduction in both afterload and preload. patsnap.commhmedical.com Research on rat thoracic aorta has demonstrated that this compound enhances the release of nitric oxide from endothelial cells, contributing to endothelium-dependent vasodilation, while higher concentrations also show direct effects on vascular smooth muscle. nih.govoup.com

Influence on Pulmonary Capillary Wedge Pressure

This compound significantly influences pulmonary capillary wedge pressure (PCWP), leading to its decrease. wikipedia.orgwikidoc.orgnih.gov This reduction is a direct consequence of its vasodilatory effects, particularly on the venous capacitance vessels, which decrease venous return to the heart. wikipedia.orgwikidoc.org A study on patients with severe heart failure reported a significant decrease in PCWP from 24 ± 5.2 to 14 ± 6 mmHg following this compound treatment. nih.gov This effect, coupled with an increase in cardiac output, underscores this compound's utility in managing conditions characterized by elevated PCWP. wikipedia.orgwikidoc.org

Table 1: Hemodynamic Effects of this compound in Patients with Congestive Heart Failure

| Hemodynamic Parameter | Baseline Value (Mean ± SD) | Post-Amrinone Value (Mean ± SD) | Change (%) | P-value | Source |

| Cardiac Output (L/min) | - | Increased | 26-40% (peak) | < 0.001 | core.ac.uk |

| Pulmonary Wedge Pressure (mmHg) | 24 ± 5.2 | 14 ± 6 | -41.7% | < 0.01 | nih.gov |

| Pulmonary Wedge Pressure (mmHg) | - | Decreased | 33 ± 12% (peak) | < 0.02 | core.ac.uk |

| Systemic Vascular Resistance | - | Decreased | - | - | nih.gov |

Note: Data extracted from various studies and may represent different patient populations and measurement times.

Lusitropic Effects

This compound exhibits positive lusitropic effects, meaning it enhances myocardial relaxation. wikipedia.orgmhmedical.comnih.govnih.gov This property is crucial for improving diastolic function, allowing the heart to fill more effectively. wikipedia.org The increase in cAMP concentration, resulting from PDE3 inhibition, leads to the phosphorylation and deactivation of phospholambans, which in turn inhibits SERCA. This action promotes calcium removal from the cytoplasm and storage back into the sarcoplasmic reticulum, contributing to arterial relaxation and a lusitropic effect. wikipedia.org

Impact on Left Ventricular Relaxation and Compliance

This compound has beneficial effects on left ventricular relaxation and compliance. wikipedia.orgwikidoc.orgnih.gov It shortens isovolumic relaxation time and enhances rapid ventricular filling, as observed in dose-dependent studies in conscious dogs. nih.gov In a model of endotoxemia, this compound was found to decrease diastolic stiffness and beneficially increase diastolic compliance. nih.gov This improvement in diastolic function is a significant aspect of this compound's therapeutic utility in patients with congestive heart failure. wikipedia.orgwikidoc.org

Comparative Pharmacodynamics

Comparison with other Inotropic Agents (e.g., Milrinone (B1677136), Dobutamine)

This compound shares pharmacodynamic similarities with other inotropic agents, particularly milrinone, as both are PDE3 inhibitors. oup.comwikipedia.org Milrinone largely replaced this compound in clinical use, exhibiting very similar pharmacodynamics. oup.com Both milrinone and this compound increase cardiac contractility and cause vasodilation by inhibiting PDE3, leading to increased intracellular cAMP levels. patsnap.comdroracle.ainih.gov

When compared to dobutamine, a synthetic catecholamine that acts primarily through beta-1 adrenergic receptors, this compound and milrinone offer distinct advantages. oup.comderangedphysiology.com While both dobutamine and milrinone can similarly increase cardiac index, milrinone (and by extension, this compound due to similar pharmacodynamics) tends to decrease left ventricular end-diastolic pressure to a greater extent. jacc.org Milrinone also generally causes a more significant decrease in systemic vascular resistance compared to dobutamine. derangedphysiology.com Furthermore, dobutamine increases myocardial oxygen consumption, whereas milrinone (and likely this compound) does not, suggesting an "increased myocardial efficiency" with PDE3 inhibitors. jacc.orgderangedphysiology.com

Studies comparing this compound with dobutamine in patients with severe pulmonary hypertension undergoing mitral valve replacement indicated that this compound was associated with a reduction in pulmonary artery pressures and an increase in cardiac index and right ventricular ejection fraction, with no reported postoperative myocardial infarctions in the this compound group, unlike in the dobutamine group. nih.gov

Table 2: Comparative Hemodynamic Effects of this compound/Milrinone vs. Dobutamine

| Parameter | This compound/Milrinone Effect | Dobutamine Effect | Source |

| Cardiac Index (CI) | Increased | Increased | jacc.orgnih.gov |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Decreased (more significantly) | Decreased (less significantly) | jacc.org |

| Systemic Vascular Resistance (SVR) | Decreased (more significantly) | Decreased | derangedphysiology.comnih.gov |

| Myocardial Oxygen Consumption (MVO2) | Little to no increase | Increased | jacc.orgderangedphysiology.com |

| Pulmonary Artery Pressure | Decreased | Less effective | derangedphysiology.comnih.gov |

| Heart Rate (HR) | Little increase | Increased | wikipedia.orgderangedphysiology.com |

Pharmacokinetics and Biotransformation Research

Absorption and Bioavailability Studies (Historical Oral Administration)

Historically, amrinone was explored for oral administration, demonstrating good absorption from the gastrointestinal tract. uni.lu Studies in healthy human volunteers indicated that oral this compound exhibited a high bioavailability, approximately 92% relative to intravenous administration. nih.govnih.gov Following a single 100-mg oral dose in patients with moderate-to-severe congestive heart failure, this compound was absorbed quickly, reaching peak serum concentrations (Tmax) around 1.4 hours. wikipedia.org Despite its favorable oral bioavailability, the oral formulation of this compound is no longer in clinical use. uni.lu

Metabolism Pathways and Metabolite Formation

This compound undergoes significant biotransformation, with its metabolism primarily occurring in the liver through conjugation reactions. guidetopharmacology.orgnih.govvrachi.namecaymanchem.comnih.gov The major metabolic pathways identified are conjugative, encompassing glucuronidation, glutathione (B108866) addition, and acetylation. nih.gov Notably, the cytochrome P450 (CYP450) enzyme system is not believed to play a significant role in this compound's metabolism. nih.gov

The liver is the primary site for this compound's metabolic processes. guidetopharmacology.orgvrachi.namenih.gov The predominant metabolic pathway observed is conjugation, which facilitates the transformation of the parent compound into more water-soluble forms for excretion. guidetopharmacology.org

A significant metabolite of this compound is N-acetylthis compound, formed via the N-acetylation pathway. nih.govguidetopharmacology.orgnih.govvrachi.namecaymanchem.comnih.govnih.govnih.gov Research has shown that the acetylator phenotype of an individual considerably influences the half-life of this compound, as N-acetylation is involved in its elimination. nih.gov Specifically, fast acetylators exhibit a higher ratio of N-acetylthis compound to this compound compared to slow acetylators. nih.gov Studies have also suggested that N-acetylthis compound, rather than the parent drug, might be a mediator of certain adverse effects, such as thrombocytopenia.

In addition to N-acetylthis compound, other metabolites have been identified, including N-glycolate (also referred to as N-glycolyl), O-glucuronide, and N-glucuronide. nih.govguidetopharmacology.orgvrachi.namecaymanchem.comnih.govnih.gov These metabolites are generally considered pharmacologically inactive. vrachi.namecaymanchem.com The N-glycolate metabolite is formed through the subsequent oxidation of the N-acetyl derivative. nih.gov Glucuronidation, a key conjugative pathway, occurs at the primary amino nitrogen atom and/or the enolized oxygen atom of the pyridone ring. nih.gov Animal studies have also elucidated the addition of glutathione at the pyridone 2-position, leading to the formation of a 2-S-cysteinyl metabolite. nih.gov

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Normal Volunteers) | Value (CHF Patients) | Source |

| Half-Life (t½) | 3.6 hours | 5.8 hours | nih.govguidetopharmacology.orgcaymanchem.com |

| Volume of Distribution (Vd) | 1.2 L/kg | 1.2 L/kg | nih.govguidetopharmacology.orgvrachi.namenih.gov |

| Protein Binding | 10-49% | 10-49% | nih.govguidetopharmacology.orgvrachi.namenih.gov |

| Clearance (Slow Acetylators) | 16.6 L/hr | N/A | nih.gov |

| Clearance (Fast Acetylators) | 37.2 L/hr | N/A | nih.gov |

| Oral Bioavailability | 92% (relative to IV) | N/A | nih.govnih.gov |

Note: N/A indicates data not explicitly found or applicable in the provided context for that specific patient group.

Table 2: Impact of Acetylator Phenotype on this compound Pharmacokinetics (Intravenous 75 mg Dose in Healthy Male Volunteers)

| Parameter | Slow Acetylators (Mean ± SD) | Fast Acetylators (Mean ± SD) | P-value | Source |

| Elimination Half-Life (t½) | 4.4 hours | 2.0 hours | < 0.05 | nih.gov |

| Clearance | 16.6 L/hr | 37.2 L/hr | < 0.05 | nih.gov |

| Area Under the Curve (AUC) | 4.96 µg·hr·ml⁻¹ | 2.20 µg·hr·ml⁻¹ | < 0.01 | nih.gov |

| N-acetylthis compound to this compound Ratio (Urine) | Lower | Higher | < 0.01 | nih.gov |

Elimination Routes

The primary route for the elimination of this compound and its metabolites in humans is via the urine. nih.govvrachi.namecaymanchem.comnih.govnih.gov A smaller proportion of the administered dose, approximately 18%, is excreted in the feces over a period of 72 to 96 hours. guidetopharmacology.orgcaymanchem.com The terminal elimination half-life of this compound ranges from 3.6 to 5.8 hours, with a longer duration observed in patients with congestive heart failure. nih.govguidetopharmacology.orgcaymanchem.comnih.gov

Renal excretion represents a significant pathway for this compound elimination. uni.lunih.gov In healthy volunteers, approximately 63% of an orally administered dose of radiolabeled this compound was excreted unchanged in the urine over a 96-hour period. caymanchem.com For intravenous administration, 10% to 40% of the dose was eliminated in the urine as unchanged this compound within 24 hours. nih.govguidetopharmacology.orgcaymanchem.comnih.govnih.gov Detailed analysis of urinary excretion following an oral dose showed that within the first 8 hours, 51% of the radioactivity in the urine was unchanged this compound, with 5% as N-acetate, 8% as N-glycolate, and less than 5% for each glucuronide metabolite. nih.gov

Table 3: Urinary Excretion Profile of this compound and Metabolites (First 8 hours post-oral dose)

| Compound/Metabolite | Percentage of Radioactivity in Urine (0-8 hours) | Source |

| Unchanged this compound | 51% | nih.gov |

| N-Acetate | 5% | nih.gov |

| N-Glycolate | 8% | nih.gov |

| Glucuronides (each) | < 5% | nih.gov |

Fecal Excretion

Research into the pharmacokinetics of this compound has provided insights into its elimination pathways, including fecal excretion. Studies involving the administration of 14C-labeled this compound to normal volunteers have demonstrated that a portion of the administered dose is eliminated via the feces. drugs.comnih.gov

The following table summarizes the key findings regarding this compound's fecal excretion:

| Excretion Route | Percentage of Administered Dose | Timeframe | Reference |

| Fecal Excretion | Approximately 18% | 72 hours | drugs.comnih.govmedscape.comdrugfuture.com |

While the primary route of excretion in humans is through urine, involving both unchanged this compound and several metabolites (N-glycolyl, N-acetate, O-glucuronide, and N-glucuronide), the fecal excretion pathway accounts for a notable fraction of the eliminated drug. drugs.comnih.govnih.govdrugbank.com

Clinical Research and Therapeutic Efficacy Historical/contextual

Short-Term Hemodynamic Improvement in Congestive Heart Failure

Early clinical studies in patients with heart failure demonstrated that amrinone produced beneficial short-term hemodynamic effects. core.ac.uknih.gov It has been shown to increase cardiac output and decrease pulmonary capillary wedge pressure, indicating improved cardiac function and reduced congestion. wikipedia.orgcore.ac.uk For instance, within 30 minutes of oral administration, cardiac output increased by 26% ± 5% (p < 0.001), with a simultaneous decrease in pulmonary wedge pressure of 8% ± 10%. core.ac.uk A peak increase in cardiac output of 40% ± 6% (p < 0.001) and a peak decrease in wedge pressure of 33% ± 12% (p < 0.02) were observed two hours after drug administration, with these salutary hemodynamic effects sustained for five hours. core.ac.uk this compound also has beneficial effects during diastole in the left ventricle, including improvements in relaxation, compliance, and filling in patients with CHF. wikipedia.org

Table 1: Short-Term Hemodynamic Changes with Oral this compound Administration

| Parameter | Baseline Value (Mean ± SD) | Change after this compound (Mean ± SD) | P-value |

| Cardiac Output (initial) | - | +26% ± 5% | < 0.001 |

| Pulmonary Wedge Pressure (initial) | - | -8% ± 10% | - |

| Cardiac Output (peak, 2 hours) | - | +40% ± 6% | < 0.001 |

| Pulmonary Wedge Pressure (peak, 2 hours) | - | -33% ± 12% | < 0.02 |

Note: Data derived from a study on oral this compound administration in patients with chronic severe heart failure. core.ac.uk

Improvements in Exercise Performance and Symptomatology

While short-term hemodynamic benefits were observed, the impact on exercise performance and symptomatology varied. In some studies, the hemodynamic response to upright exercise performance was improved within 24 hours of intravenous this compound administration. core.ac.uk A study involving patients with severe CHF treated with oral this compound for a mean of 39 weeks showed a substantial increase in exercise capacity, as assessed by treadmill duration, from 7.6 ± 4.2 minutes to 12.1 ± 4.4 minutes (p < 0.01) during the first week of therapy. nih.gov At an early follow-up (8 to 12 weeks), exercise capacity further increased to 14.7 ± 5.0 minutes (p < 0.05), remaining significantly greater than pretreatment values even at later follow-up. nih.gov

Table 2: Exercise Capacity Changes with Oral this compound Therapy

| Time Point | Exercise Capacity (minutes, Mean ± SD) | P-value (vs. Pre-treatment) |

| Pre-treatment | 7.6 ± 4.2 | - |

| First week of therapy | 12.1 ± 4.4 | < 0.01 |

| Early follow-up (8-12 weeks) | 14.7 ± 5.0 | < 0.05 |

| Later follow-up | 11.4 ± 6.8 | < 0.01 |

Note: Data derived from a study on patients with severe congestive heart failure. nih.gov

However, other research indicated that after four weeks of this compound therapy, treadmill exercise duration, maximal oxygen consumption, and functional class were unchanged from control values. nih.gov

Long-Term Efficacy Studies and Limitations

Despite initial promising short-term effects, long-term efficacy studies of this compound revealed significant limitations and concerns. wikipedia.orgnih.govahajournals.orgumich.edunih.gov

Concerns Regarding Long-Term Clinical Benefit

Early studies in patients with heart failure showed that while this compound produced short-term hemodynamic improvement, it had limited long-term clinical benefit. wikipedia.org A multicenter controlled trial evaluating oral this compound over 12 weeks in 99 patients with NYHA functional class III or IV CHF found no significant differences from baseline values between this compound and placebo groups regarding symptoms, NYHA functional class, left ventricular ejection fraction, or mortality. ahajournals.org Although exercise tolerance improved significantly from baseline in both this compound and placebo groups, there was no significant difference between the treatments. ahajournals.org

In a study of 31 patients with severe chronic heart failure treated with oral this compound (600 mg daily), stroke volume and stroke work indexes initially increased markedly during the first 48 hours, but returned to pretreatment values after 2 to 10 weeks. nih.govahajournals.org Upon drug withdrawal, both variables rapidly deteriorated to values significantly lower than those observed before treatment. nih.govahajournals.org This pattern suggested that progression of the underlying heart disease occurred during this compound treatment, contributing to its failure to produce long-term benefits. nih.govahajournals.org

Observed Loss of Sensitivity in End-Stage Heart Failure

A notable limitation observed with this compound, and other phosphodiesterase 3 inhibitors, is a loss of sensitivity in patients with end-stage heart failure. wikipedia.org This suggests that while the drug may offer acute benefits, its effectiveness diminishes in the most advanced stages of the disease, making other treatment options potentially more useful for improvement in these stages. wikipedia.org The progression of left ventricular dysfunction during long-term this compound therapy was associated with an increase in heart rate and plasma renin activity, and a decline in serum sodium concentration. nih.govahajournals.org

Adverse Effects and Associated Mechanisms

Thrombocytopenia Research

Thrombocytopenia is one of the most frequently reported hematologic adverse effects of amrinone therapy. It is characterized by a reduction in platelet counts. nih.govdrugs.com

This compound-associated thrombocytopenia is generally considered to result from non-immune-mediated peripheral platelet destruction. nih.govnih.govresearchgate.net This suggests a direct toxic effect on platelets rather than an immune response. Bone marrow examinations in patients who developed thrombocytopenia while receiving this compound have typically been normal, further supporting a peripheral mechanism rather than impaired platelet production. drugs.com Although elevated platelet-associated IgG levels have been observed in some patients with thrombocytopenia, the clinical presentation often points towards a direct, possibly non-immunologic, effect of this compound on platelets. nih.gov

Research suggests that N-acetylthis compound, the principal metabolite of this compound, may play a significant role in mediating thrombocytopenia. nih.govmhmedical.compsu.edu Studies have shown that while peak and steady-state this compound plasma concentrations, total this compound dose, duration of exposure, and this compound area under the curve (AUC) were similar in patients with and without thrombocytopenia, N-acetylthis compound peak concentration, steady-state concentration, AUC, and its ratio to this compound were greater in patients who developed thrombocytopenia. nih.gov This association indicates that N-acetylthis compound, rather than the parent compound, might be the primary mediator of this adverse effect. Furthermore, in vitro studies have demonstrated that acetylthis compound can enhance platelet aggregation under shear stress conditions, potentially contributing to a reduction in platelet count in circulation. nih.gov

The incidence of thrombocytopenia with this compound varies depending on the duration of treatment. In prolonged this compound therapy, reduced platelet counts have been reported in 20% to 46% of patients. nih.govdrugs.com However, in short-term treatment, the incidence is considerably lower, occurring in approximately 2.4% of patients. nih.govdrugs.com Thrombocytopenia is often dose-related, with a relationship observed between the rapidity of onset and the degree of platelet reduction. nih.gov In most cases, the thrombocytopenia is mild and asymptomatic, and typically resolves within 2 to 4 days after this compound withdrawal. drugs.comnih.govwikipedia.org Mild to moderate thrombocytopenia may not necessitate drug discontinuation, but close monitoring of platelet counts is recommended. nih.gov

Table 1: Incidence of this compound-Associated Thrombocytopenia

| Treatment Duration | Incidence Range | Specific Study Incidence |

| Prolonged Therapy | 20% - 46% nih.govdrugs.com | - |

| Short-term Treatment | - | 2.4% nih.govdrugs.com |

| Overall (one study) | - | 18.6% (in 43 patients) nih.gov |

Gastrointestinal Disturbances

Gastrointestinal disturbances are among the common adverse effects reported with this compound. These can include general abdominal pain, anorexia, diarrhea, nausea, and vomiting. nih.govdrugs.commims.compediatriconcall.combmj.com These symptoms have been observed in up to 27% of patients in some clinical experiences. drugs.com The oral form of this compound, which is no longer in use, was particularly associated with gastrointestinal upset. wikipedia.org

Cardiac Arrhythmias

Cardiac arrhythmias represent a potentially serious adverse effect of this compound, observed in the high-risk patient population typically treated with the drug. mims.compediatriconcall.commedscape.com While this compound itself has not been definitively shown to be arrhythmogenic, it can increase the potential for arrhythmias in patients already suffering from congestive heart failure. medscape.com New or worsened atrial or ventricular arrhythmias have been reported in approximately 9% of patients. nih.gov Ventricular tachycardia and ventricular fibrillation are among the severe arrhythmias that can occur. pediatriconcall.com The cardiostimulatory effects of this compound, combined with reflex tachycardia due to its vasodilatory properties, may induce arrhythmias in a non-dose-dependent manner. picmonic.com

The arrhythmogenic potential of this compound is closely linked to its mechanism of action as a phosphodiesterase-III (PDE3) inhibitor. By inhibiting PDE3, this compound increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac myocytes. nih.govpicmonic.comdrugbank.commedicaldialogues.in This elevation in cAMP can upregulate the cAMP/protein kinase A (PKA)/calcium pathway, leading to increased calcium cycling and an influx of calcium into cardiac myocytes. nih.govpicmonic.commedicaldialogues.in

Severe ventricular arrhythmias and sudden cardiac death associated with this compound have been attributed to intracellular calcium overload mediated by cAMP in myocardial cells. nih.govahajournals.org Toxic doses of this compound have been shown to induce a calcium-overload state characterized by aftercontractions, afterglimmers, and arrhythmias in isolated cardiac muscle preparations. nih.gov This excessive intracellular calcium can disrupt normal cardiac electrical activity, leading to dysrhythmias.

Drug Interactions: Mechanistic and Research Perspectives

Interactions with Other Phosphodiesterase Inhibitors (e.g., Milrinone (B1677136), Cilostazol)

Amrinone belongs to the class of PDE3 inhibitors. picmonic.comnih.gov The co-administration of this compound with other drugs from the same class, such as milrinone and cilostazol (B1669032), can lead to a pharmacodynamic synergism. medscape.com This potentiation of effects stems from the shared mechanism of inhibiting the PDE3 enzyme, which is primarily located in cardiac and vascular smooth muscle cells. picmonic.com

Inhibition of PDE3 reduces the breakdown of cAMP, leading to increased intracellular levels. picmonic.comnih.gov In the heart, this results in a positive inotropic (increased contractility) effect. In vascular smooth muscle, it leads to vasodilation, which reduces both preload and afterload. pediatriconcall.commedicaldialogues.in When multiple PDE3 inhibitors are used concurrently, the resulting elevation in cAMP can be more pronounced than with a single agent.

Research indicates that combining this compound with milrinone or cilostazol can increase the risk of adverse events such as congestive heart failure, bleeding, hypotension, and tachycardia. drugbank.comdrugbank.com Therefore, avoiding the concomitant use of this compound with other PDE3 inhibitors is generally recommended due to the potential for synergistic effects on cardiac function and the elevated risk of adverse cardiac events. nih.gov Studies in animal models have explored the combined effects of different PDE inhibitors, suggesting that while combination therapy can be effective, it requires careful consideration of dosage to avoid adverse outcomes. hrpub.org For instance, research on milrinone and cilostazol suggests that milrinone may also inhibit PDE4, contributing to a greater cardiotonic effect compared to the more selective cilostazol, a factor that could be relevant when considering combinations with this compound. nih.gov

| Interacting Drug | Drug Class | Interaction Mechanism | Potential Clinical Outcome |

|---|---|---|---|

| Milrinone | Phosphodiesterase III Inhibitor | Pharmacodynamic Synergism medscape.com | Increased risk of congestive heart failure, bleeding, hypotension, and tachycardia. drugbank.comdrugbank.com |

| Cilostazol | Phosphodiesterase III Inhibitor | Pharmacodynamic Synergism | Potential for increased effects and elevated risk of adverse cardiac events. nih.govdrugbank.com |

Concurrent Use with Conventional Cardiovascular Medications

Clinical experience, though limited by the absence of specific drug interaction studies in humans, has shown that this compound can be used concurrently with a range of conventional cardiovascular medications. pediatriconcall.com No significant untoward clinical events were noted in patients receiving this compound alongside digitalis glycosides, antiarrhythmics like lidocaine (B1675312) and quinidine, beta-blockers such as metoprolol (B1676517) and propranolol (B1214883), and vasodilators including hydralazine (B1673433) and prazosin. drugs.comglobalrph.com Similarly, co-administration with nitrates like isosorbide (B1672297) dinitrate and nitroglycerin, various diuretics, and other agents like captopril (B1668294) has been observed without serious adverse interactions. pediatriconcall.com

However, caution is advised, and dosage adjustments of concurrent medications may be necessary. pediatriconcall.com A notable exception is the interaction with disopyramide, where concurrent use has been reported to cause excessive hypotension. drugs.comglobalrph.com

| Concurrently Used Drug/Class | Reported Observation | Note |

|---|---|---|

| Digitalis Glycosides (e.g., Digoxin) | No untoward clinical manifestations observed. drugs.comglobalrph.com | Minor pharmacodynamic synergism may occur. medscape.comrxlist.com |

| Antiarrhythmics (Lidocaine, Quinidine) | No untoward clinical manifestations observed. drugs.comglobalrph.com | - |

| Beta-blockers (Metoprolol, Propranolol) | No untoward clinical manifestations observed. drugs.comglobalrph.com | - |

| Vasodilators (Hydralazine, Prazosin) | No untoward clinical manifestations observed. drugs.comglobalrph.com | - |

| Nitrates (Isosorbide Dinitrate, Nitroglycerin) | No untoward clinical manifestations observed. drugs.comglobalrph.com | - |

| Diuretics (Furosemide, Ethacrynic acid, etc.) | No untoward clinical manifestations observed. pediatriconcall.comdrugs.com | Chemical interaction with furosemide (B1674285) in IV lines (see section 7.3). |

| ACE Inhibitors (Captopril) | No untoward clinical manifestations observed. pediatriconcall.comdrugs.com | - |

| Disopyramide | Reports of excessive hypotension. drugs.comglobalrph.com | Concurrent use should be approached with caution. nih.gov |

Chemical Interactions (e.g., Furosemide, Dextrose)

This compound exhibits significant chemical incompatibilities that are critical to consider in a clinical setting. These are not pharmacological interactions but rather direct chemical reactions that can inactivate the drug or form precipitates.

A chemical interaction occurs immediately when furosemide is injected into an intravenous line containing an this compound infusion. drugs.comglobalrph.com This reaction is evidenced by the formation of a precipitate. medicaldialogues.indrugs.com Therefore, furosemide should never be administered in the same intravenous lines as this compound. nih.govpediatriconcall.com

Furthermore, a slower chemical interaction takes place over a 24-hour period when this compound is mixed directly with solutions containing dextrose (glucose). pediatriconcall.comdrugs.com This incompatibility necessitates that this compound injection should not be diluted with dextrose-containing solutions prior to administration. drugs.comglobalrph.com However, this compound can be administered into a running dextrose infusion through a Y-connector or directly into the tubing, which minimizes the contact time and prevents significant chemical interaction. drugs.comglobalrph.com For dilution, normal or half-normal saline solutions are recommended and should be used within 24 hours. drugs.com

| Substance | Nature of Interaction | Recommendation |

|---|---|---|

| Furosemide | Immediate formation of a precipitate when mixed in the same IV line. medicaldialogues.indrugs.com | Do not administer furosemide in IV lines containing this compound. pediatriconcall.comdrugs.com |

| Dextrose (Glucose) Solutions | Slow chemical interaction over a 24-hour period when mixed directly. pediatriconcall.comdrugs.com | Do not dilute this compound with dextrose-containing solutions. drugs.comglobalrph.com May be infused into a running dextrose line via a Y-connector. globalrph.com |

Preclinical and Experimental Studies

In Vitro Models for Mechanistic Elucidation

Isolated Cardiac Tissues (e.g., Guinea Pig Hearts, Rat Atria, Papillary Muscles)

Amrinone has been extensively studied in isolated cardiac tissue preparations to characterize its direct myocardial effects. In isolated guinea pig papillary muscles, this compound elicits a concentration-dependent positive inotropic (contractility-enhancing) effect, observed at concentrations ranging from 3 x 10⁻⁵ M to 2 x 10⁻³ M when the muscle is stimulated at a frequency of 1.0 Hz. nih.gov The potency of this effect is significantly diminished at lower stimulation frequencies (less than 0.5 Hz). nih.gov The mechanism underlying this inotropic action is linked to an increase in the slow calcium inward current. nih.gov Voltage clamp experiments have demonstrated that this compound (at 6 x 10⁻⁴ M) markedly increases the peak amplitude of this slow inward current without affecting the net outward current. nih.gov This effect is inhibited by the calcium channel blocker verapamil (B1683045) and in low calcium conditions, but not by beta-adrenoceptor antagonists, suggesting a direct effect on calcium handling that is independent of the beta-adrenergic pathway. nih.gov

Further studies on isolated cat papillary muscle confirm a dose-dependent increase in contractility. nih.gov However, the inotropic response to this compound is notably dependent on a well-functioning sarcoplasmic reticulum (SR). nih.gov In tissues where the SR is less developed, such as in mammalian atrial myocardium, the positive inotropic effects of this compound are less pronounced. nih.gov This suggests that the drug's efficacy is partly contingent on the ability of the SR to handle calcium. In demembranated preparations of rat ventricular myocardium, this compound has been shown to directly affect the myofibrillar apparatus, causing a significant reduction in both maximum shortening velocity and force development at concentrations of 1-3 mM.

| Tissue Preparation | Species | Key Findings | Concentration Range | Reference |

| Papillary Muscle | Guinea Pig | Positive inotropic effect; increased slow calcium inward current. | 3x10⁻⁵ - 2x10⁻³ M | nih.gov |

| Papillary Muscle | Cat | Dose-dependent increase in contractility. | N/A | nih.gov |

| Atrial Myocardium | Mammalian | Less pronounced positive inotropic effect. | N/A | nih.gov |

| Demembranated Trabeculae | Rat | Reduced maximum shortening velocity and force development. | 1-3 mM |

Cultured Cardiomyocytes

Studies using primary cultures of rat cardiomyocytes have revealed that this compound possesses significant anti-inflammatory properties, which are distinct from its effects as a phosphodiesterase inhibitor. nih.gov When cardiomyocytes are stimulated with inflammatory agents like endotoxin (B1171834) (LPS) or tumor necrosis factor-alpha (TNF-α), they exhibit increased activation of the key transcription factor nuclear factor-kappa B (NFκB), along with enhanced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govahajournals.org

Treatment with this compound, at clinically relevant concentrations starting from 10 to 50 µmol/L, significantly reduces the activation of NFκB and the production of iNOS and pro-inflammatory cytokines. nih.gov Interestingly, this compound's inhibitory effect does not extend to COX-2 expression. nih.gov The anti-inflammatory actions of this compound appear to be independent of its well-known phosphodiesterase inhibitory activity, as cell-permeable cyclic AMP (cAMP) was found to increase, not decrease, inflammatory gene expression in these models. nih.gov This suggests a separate mechanism of action for this compound in modulating cardiac inflammatory signaling. nih.govahajournals.org

| Cell Model | Stimulant | This compound Effect | Mechanism | Reference |

| Primary Rat Cardiomyocytes | LPS, TNF-α | Reduced NFκB activation | Independent of PDE inhibition | nih.gov |

| Primary Rat Cardiomyocytes | LPS, TNF-α | Reduced iNOS production | Independent of PDE inhibition | nih.gov |